[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate
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Overview
Description
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. The numbers and letters in its name indicate the specific fatty acids attached to the glycerol backbone: two palmitic acids (16:0) and one eicosenoic acid (20:1(11Z)). This compound is part of a larger family of triglycerides, which are essential components of biological membranes and serve as energy storage molecules in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the corresponding fatty acids. The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. The process involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of triglycerides like this compound often involves the use of lipase enzymes to catalyze the esterification reaction. This enzymatic method is preferred due to its specificity and mild reaction conditions, which help to preserve the integrity of the fatty acids and glycerol .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the eicosenoic acid can be oxidized to form epoxides or diols.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acids can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipase enzymes are employed.
Major Products
Oxidation: Epoxides, diols, and other oxidized derivatives.
Hydrolysis: Free fatty acids (palmitic acid and eicosenoic acid) and glycerol.
Transesterification: New triglycerides with different fatty acid compositions.
Scientific Research Applications
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular energy storage and membrane structure.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of biofuels and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of [(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate involves its hydrolysis by lipase enzymes to release free fatty acids and glycerol. These products can then enter metabolic pathways to be used as energy sources or building blocks for other biomolecules. The eicosenoic acid component may also interact with specific receptors and signaling pathways, influencing cellular processes such as inflammation and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
TG(160/161(9Z)/201(11Z))[iso6]: Contains one palmitoleic acid instead of two palmitic acids.
TG(160/181(9Z)/201(11Z))[iso6]: Contains one oleic acid instead of two palmitic acids.
Uniqueness
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which may confer distinct physical and chemical properties. For example, the presence of two saturated fatty acids (palmitic acid) and one monounsaturated fatty acid (eicosenoic acid) can influence the compound’s melting point, solubility, and reactivity compared to other triglycerides .
Properties
Molecular Formula |
C55H104O6 |
---|---|
Molecular Weight |
861.4 g/mol |
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h25-26,52H,4-24,27-51H2,1-3H3/b26-25-/t52-/m1/s1 |
InChI Key |
XRTUKMLVVRMOLM-PLYDGSRGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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